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Compound of Interest

Compound Name: Closiramine

Cat. No.: B1614964

Note to the reader: The initial request specified Closiramine with CAS number 47135-88-6.
However, publicly available scientific literature and chemical databases provide limited
information on a compound with this specific name and CAS number. It is highly probable that
the intended compound of interest is the structurally similar and well-documented tricyclic
antidepressant, Clomipramine (CAS No. 303-49-1). This guide will, therefore, focus on
Clomipramine, providing a comprehensive technical overview for researchers, scientists, and
drug development professionals.

Executive Summary

Clomipramine is a tricyclic antidepressant (TCA) renowned for its efficacy in treating a range of
psychiatric disorders, most notably Obsessive-Compulsive Disorder (OCD).[1][2] It functions as
a potent serotonin and norepinephrine reuptake inhibitor, with a higher affinity for the serotonin
transporter.[2][3] This dual mechanism of action, coupled with its interactions with other
receptor systems, underpins its therapeutic effects and its side-effect profile. This document
provides a detailed exploration of the pharmacology, pharmacokinetics, synthesis, and clinical
applications of Clomipramine, supported by quantitative data, experimental methodologies, and
visual representations of key pathways.

Chemical and Physical Properties
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Property Value

3-(3-Chloro-10,11-dihydro-5H-

IUPAC Name dibenzo[b,flazepin-5-yl)-N,N-dimethylpropan-1-
amine

Molecular Formula C19H23CIN2

Molecular Weight 314.86 g/mol

CAS Number 303-49-1

Appearance White to yellowish crystalline powder

Soluble in water and ethanol, very soluble in

chloroform or glacial acetic acid, slightly soluble

Solubility . . . L
in acetone, and practically insoluble in diethyl
ether.
Melting Point 190-196 °C
Pharmacology

Mechanism of Action

Clomipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-
HT) and norepinephrine (NE) from the synaptic cleft.[2] By blocking the serotonin transporter
(SERT) and the norepinephrine transporter (NET), it increases the concentration of these
neurotransmitters in the synapse, thereby enhancing neurotransmission.[2] Clomipramine
exhibits a greater affinity for SERT compared to NET.[3] Its active metabolite,
desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.

Beyond its effects on monoamine reuptake, Clomipramine also displays affinity for several
other receptors, which contributes to both its therapeutic effects and its side-effect profile.
These include antagonism of:

o Histamine H1 receptors

e Alpha-1 adrenergic receptors
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e Muscarinic acetylcholine receptors

Pharmacodynamics: Receptor Binding Profile

The following table summarizes the binding affinities (Ki, nM) of Clomipramine and its active
metabolite, desmethylclomipramine, for various neurotransmitter transporters and receptors.
Lower Ki values indicate higher binding affinity.

. . . Desmethylclomipramine
Target Clomipramine (Ki, nM)

(Ki, nM)
Serotonin Transporter (SERT) 0.14 4.6
Norepinephrine Transporter
(NETF)) P P 36 0.6
Dopamine Transporter (DAT) >10,000 1,550
Histamine H1 Receptor 31 140
Alpha-1 Adrenergic Receptor 16 27
Muscarinic M1 Receptor 37 110

Data compiled from various sources. Exact values may vary between studies.

Signaling Pathway

The following diagram illustrates the primary mechanism of action of Clomipramine at the
synapse.
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Caption: Clomipramine blocks SERT and NET, increasing synaptic serotonin and

norepinephrine.

Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion

(ADME)

The pharmacokinetic properties of Clomipramine are summarized in the table below.
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Parameter Value

Bioavailability ~50% (due to first-pass metabolism)
Time to Peak Plasma Concentration (Tmax) 2-6 hours

Protein Binding ~97.6%

Volume of Distribution (Vd) 12-17 L/kg

Primarily hepatic via CYP2D6, CYP1A2, and
Metabolism CYP2C19. Major active metabolite is

desmethylclomipramine.

Elimination Half-life (t1/2) Clomipramine: 19-37 hours;
imination Half-life
Desmethylclomipramine: 54-77 hours.

Excretion ~60% in urine, ~32% in feces.

Data compiled from multiple sources.[3][4][5][6]

Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Clomipramine.
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Caption: Clomipramine metabolism to active and inactive metabolites.

Synthesis
Synthetic Pathway

A common synthetic route for Clomipramine hydrochloride involves the chlorination of N-
acetyliminodibenzyl, followed by deacetylation and subsequent alkylation.
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Caption: Synthetic pathway for Clomipramine Hydrochloride.

Experimental Protocol: Synthesis of N-acetyl-3-
chloroiminodibenzyl

This protocol describes the chlorination of N-acetyliminodibenzyl, a key intermediate in
Clomipramine synthesis.[7][8]

Materials:

» N-acetyliminodibenzyl
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Dichloromethane (or another suitable solvent like dichloroethane)

Potassium carbonate (or another suitable base)

Tetrabutylammonium bromide (TBAB) (catalyst)

Bis(trichloromethyl) carbonate (triphosgene) (chlorinating agent)

Procedure:

In a reaction flask, dissolve N-acetyliminodibenzyl, potassium carbonate, and TBAB in
dichloromethane.

e Cool the mixture to 0°C.

o Slowly add a solution of bis(trichloromethyl) carbonate in dichloromethane to the reaction
mixture.

 After the addition is complete, allow the reaction to warm to 10°C and stir for several hours.
» Monitor the reaction progress by a suitable method (e.g., TLC).

» Upon completion, concentrate the reaction mixture under reduced pressure to obtain the
crude product, N-acetyl-3-chloroiminodibenzyl.

e The crude product can be purified by appropriate methods such as crystallization or
chromatography.

Experimental Methods

Serotonin and Norepinephrine Reuptake Inhibition
Assay
This is a generalized protocol for determining the in vitro inhibitory activity of a compound on

serotonin and norepinephrine transporters.

Principle: This assay measures the ability of a test compound to inhibit the uptake of
radiolabeled serotonin ([3H]5-HT) or norepinephrine ([*H]NE) into cells or synaptosomes that
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express the respective transporters.

Materials:

e Cell line expressing human SERT (e.g., HEK293-hSERT) or NET (e.g., SK-N-BE(2)C).[9]
o Synaptosomes prepared from specific brain regions (e.g., rat brain cortex).
o Radiolabeled neurotransmitter ([H]5-HT or [CH]NE).

e Test compound (Clomipramine).

o Reference compounds (known inhibitors of SERT and NET).

o Assay buffer.

 Scintillation counter.

Procedure:

o Prepare a suspension of cells or synaptosomes in the assay buffer.
 Aliquot the cell/synaptosome suspension into a 96-well plate.

e Add varying concentrations of the test compound (Clomipramine) and reference compounds
to the wells.

e Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
« Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
 Incubate for a specific time to allow for uptake.

o Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with
ice-cold buffer to remove unincorporated radiolabel.

o Measure the radioactivity retained on the filters using a scintillation counter.
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o Calculate the percent inhibition of uptake for each concentration of the test compound and
determine the IC50 value (the concentration of the compound that inhibits 50% of the
specific uptake).

Clinical Data
Efficacy in Obsessive-Compulsive Disorder (OCD)

Clomipramine is considered a gold standard for the pharmacological treatment of OCD.[1][2] Its
efficacy has been demonstrated in numerous clinical trials.
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Study N Treatment Duration  Key Finding

Clomipramine was
significantly more
effective than placebo
in reducing OCD

_ _ symptoms. Mean
Clomipramine

Collaborative Study 520 10 weeks

reduction in Yale-
Brown Obsessive
Group Compulsive Scale (Y-
BOCS) score was 38-
44% for Clomipramine
vs. 3-5% for placebo.

[10]

Clomipramine,
exposure and ritual
prevention (ERP), and
their combination

Foa et al. (2005) 122 12 weeks were all superior to
placebo. ERP and
combination therapy
were superior to

Clomipramine alone.

[1]

A meta-analysis of
studies in children and
adolescents found
that Clomipramine
improved Children's Y-
Meta-analysis - - BOCS scores by 37%
and was more
effective than SSRIs
like sertraline,
fluoxetine, and

fluvoxamine.[3]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1883256/
https://psychiatryonline.org/doi/10.1176/appi.ajp.162.1.151
https://www.ncbi.nlm.nih.gov/books/NBK541006/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Dosing and Administration

e Initial Dose (Adults): 25 mg daily, gradually increased to a target dose of 100-250 mg per
day.[3]

o Maximum Dose (Adults): 250 mg per day.[3]

o Pediatric Use (10 years and older): Approved for the treatment of OCD.[3]

Conclusion

Clomipramine remains a highly effective medication, particularly for severe and treatment-
refractory cases of Obsessive-Compulsive Disorder. Its potent inhibition of serotonin reuptake,
complemented by its effects on norepinephrine reuptake and other receptor systems, provides
a robust therapeutic profile. A thorough understanding of its pharmacokinetics, metabolism, and
potential for drug interactions is crucial for its safe and effective use in clinical practice. Further
research may focus on personalized medicine approaches, leveraging pharmacogenomic data
to optimize dosing and minimize adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-depth Technical Guide to Clomipramine (CAS No.
303-49-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1614964+#closiramine-cas-number-47135-88-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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